molecular formula C8H8FNO4S B2891082 Methyl 4-fluoro-3-sulfamoylbenzoate CAS No. 85338-72-3

Methyl 4-fluoro-3-sulfamoylbenzoate

Cat. No. B2891082
CAS RN: 85338-72-3
M. Wt: 233.21
InChI Key: YQNWDVLPPUEESQ-UHFFFAOYSA-N
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Description

“Methyl 4-fluoro-3-sulfamoylbenzoate” is a chemical compound with the CAS Number: 85338-72-3 . Its IUPAC name is methyl 3- (aminosulfonyl)-4-fluorobenzoate . The compound has a molecular weight of 233.22 .


Molecular Structure Analysis

The molecular formula of “Methyl 4-fluoro-3-sulfamoylbenzoate” is C8H8FNO4S . The InChI Code is 1S/C8H8FNO4S/c1-14-8 (11)5-2-3-6 (9)7 (4-5)15 (10,12)13/h2-4H,1H3, (H2,10,12,13) .


Physical And Chemical Properties Analysis

“Methyl 4-fluoro-3-sulfamoylbenzoate” is a solid at room temperature . It should be stored at a temperature of 4°C and protected from light .

Scientific Research Applications

Organic Electronics Applications

A study highlighted the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with 4-halobenzoics, including 4-fluorobenzoic acid, to significantly improve its conductivity. This modification has been applied in high-efficiency ITO-free organic solar cells, showcasing the potential of fluoro-substituted benzoates in enhancing the performance of electronic materials (Tan et al., 2016).

Antibacterial Activities

Sulfone derivatives containing 1,3,4-oxadiazole moieties, related to Methyl 4-fluoro-3-sulfamoylbenzoate, have demonstrated good antibacterial activities against rice bacterial leaf blight. These compounds have also shown the ability to enhance plant resistance, making them valuable in agricultural applications to combat bacterial infections (Shi et al., 2015).

Detection of Metal Ions

A study described the synthesis of a fluorogenic chemosensor based on o-aminophenol and Methyl 4-hydroxybenzoate for the selective detection of Al3+ ions. This sensor exhibits high selectivity and sensitivity, potentially useful for bio-imaging applications in detecting metal ions in living cells (Ye et al., 2014).

Antituberculosis Activity

Hydrazones derived from 4-fluorobenzoic acid hydrazide have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. This study underscores the potential of fluorinated benzoate derivatives in developing new antituberculosis agents (Koçyiğit-Kaymakçıoğlu et al., 2009).

Antitumor Activities

Fluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally related to Methyl 4-fluoro-3-sulfamoylbenzoate, have shown potent antitumor properties. These compounds induce cytochrome P450 1A1, which plays a critical role in their antitumor specificity, offering insights into the development of new cancer therapies (Hutchinson et al., 2001).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

properties

IUPAC Name

methyl 4-fluoro-3-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNWDVLPPUEESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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